molecular formula C21H16BrFN4O3 B2880327 N-(4-bromo-2-methylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 923121-86-2

N-(4-bromo-2-methylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2880327
CAS No.: 923121-86-2
M. Wt: 471.286
InChI Key: PDKGIISEWIUBHR-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C21H16BrFN4O3 and its molecular weight is 471.286. The purity is usually 95%.
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Scientific Research Applications

Tyrosine Kinase Inhibitor

The compound has been investigated for its potential as a tyrosine kinase inhibitor. Tyrosine kinases are enzymes that play a crucial role in the signaling pathways that control cell division and apoptosis, making them significant targets for cancer therapy. Research indicates that analogues of this compound, particularly those related to PD 158780, show potent in vitro inhibition of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and other members of the erbB family. These findings suggest potential applications in treating cancers driven by these pathways by competitively binding at the ATP site of these enzymes (G. Rewcastle et al., 1998).

Antiviral and Antiproliferative Activities

Another area of application for derivatives of this compound is in the exploration of their antiviral and antiproliferative activities. Research has demonstrated that certain pyrrolo[2,3-d]pyrimidine derivatives related to nucleoside antibiotics like toyocamycin and sangivamycin exhibit biological activity, including antiviral effects against human cytomegalovirus (HCMV) and potential antiproliferative effects against certain cancer cells. This suggests that modifications of the compound structure could lead to effective antiviral or anticancer agents (P. K. Gupta et al., 1989).

Immunosuppressive Effects

Research has also looked into the immunosuppressive effects of derivatives related to this compound, focusing on isoxazol and cinchoninic acid derivatives' ability to inhibit dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis. Such inhibitors can reduce pyrimidine nucleotide pools, essential for normal immune cell functions, indicating potential applications in developing new immunosuppressive drugs (W. Knecht & M. Löffler, 1998).

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrFN4O3/c1-11-9-12(22)3-8-16(11)24-19(28)15-10-26(2)18-17(15)25-21(30)27(20(18)29)14-6-4-13(23)5-7-14/h3-10H,1-2H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKGIISEWIUBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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